Bucladesine

Cell Permeability Lipophilicity cAMP Analog

Researchers requiring intracellular cAMP/PKA pathway activation without membrane permeabilization face a critical barrier: endogenous cAMP is membrane-impermeable. Bucladesine (Dibutyryl-cAMP) resolves this as a cell-permeable analog with dual PKA activator and PDE inhibitor activity, ensuring robust, sustained signaling without microinjection or permeabilization techniques. • Clinically validated: marketed topical for skin ulcers (Japan); glioblastoma survival benefit demonstrated with local sustained-release implants. • ≥95% HPLC purity; shipped on dry ice with global delivery; for R&D use only.

Molecular Formula C18H24N5O8P
Molecular Weight 469.4 g/mol
CAS No. 16980-89-5
Cat. No. B1668022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucladesine
CAS16980-89-5
Synonyms(But)(2) cAMP
Adenosine-3',5'-Monophosphate, Dibutyryl
AMP, Dibutyryl Cyclic
Bucladesine
Bucladesine, Barium (1:1) Salt
Bucladesine, Disodium Salt
Bucladesine, Monosodium Salt
Bucladesine, Sodium Salt
Cyclic AMP, Dibutyryl
DBcAMP
Dibutyryl Adenosine 3',5' Monophosphate
Dibutyryl Adenosine 3,5 Monophosphate
Dibutyryl Adenosine-3',5'-Monophosphate
Dibutyryl Cyclic AMP
Disodium Salt Bucladesine
Monosodium Salt Bucladesine
N',O' Dibutyryl cAMP
N',O'-Dibutyryl-cAMP
N(6),0(2')-Dibutyryl Cyclic AMP
Sodium Salt Bucladesine
Molecular FormulaC18H24N5O8P
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
InChIInChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)/t10-,14-,15-,18-/m1/s1
InChIKeyCJGYSWNGNKCJSB-YVLZZHOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bucladesine: Cell-Permeable cAMP Analog


Bucladesine (Dibutyryl-cAMP, DBcAMP) is a cyclic nucleotide derivative and a stabilized, cell-permeable analog of cyclic adenosine monophosphate (cAMP) [1]. It functions as a selective activator of cAMP-dependent protein kinase A (PKA) and also exhibits phosphodiesterase (PDE) inhibitory activity, thereby elevating intracellular cAMP levels . Unlike endogenous cAMP, Bucladesine is capable of penetrating cell membranes, making it a valuable tool for studying cAMP/PKA signaling pathways in cellular and in vivo models [2].

Why Bucladesine Cannot Be Simply Substituted


Generic substitution with unmodified cAMP or alternative cAMP analogs fails because Bucladesine possesses a unique combination of enhanced membrane permeability, dual PKA activation/PDE inhibition, and a well-characterized safety and efficacy profile validated in both preclinical and clinical settings [1]. While cAMP is membrane-impermeable, and other analogs like 8-Bromo-cAMP may offer permeability but lack the same clinical translation or PDE inhibitory component, Bucladesine's specific physicochemical properties (e.g., increased lipophilicity) and established therapeutic applications (e.g., topical wound healing, cardiac stimulation) create a distinct value proposition . Direct substitution without quantitative, context-specific evidence risks experimental or clinical failure.

Bucladesine Comparative Evidence


Membrane Permeability vs. Endogenous cAMP

Bucladesine exhibits significantly enhanced cell membrane permeability compared to endogenous cAMP. This is attributed to its increased lipophilicity, with a calculated LogP of 2.20 for Bucladesine sodium salt [1]. In contrast, endogenous cAMP is highly polar and effectively membrane-impermeable, necessitating the use of analogs like Bucladesine for intracellular cAMP pathway modulation [2].

Cell Permeability Lipophilicity cAMP Analog

Dual PKA Activator and PDE Inhibitor Action

Unlike many cAMP analogs that solely activate PKA, Bucladesine also functions as a phosphodiesterase (PDE) inhibitor . This dual action leads to a more robust and sustained elevation of intracellular cAMP levels compared to agents that only activate PKA or only inhibit PDE . While specific IC50 values for Bucladesine's PDE inhibition are not consistently reported, its classification as a PDE inhibitor is well-established and contributes to its unique pharmacological profile [1].

PKA Activation PDE Inhibition cAMP Signaling

In Vivo Anti-Inflammatory Efficacy

In a mouse model of acute skin inflammation (arachidonic acid-induced ear edema), topical application of a 1.5% Bucladesine emulsion resulted in a statistically significant reduction of inflammatory edema [1]. While direct comparator data in the same study is not provided, this demonstrates quantifiable in vivo anti-inflammatory activity that supports its clinical use for topical wound healing and inflammatory skin conditions, differentiating it from analogs lacking such in vivo validation [2].

Anti-inflammatory In Vivo Efficacy Skin Inflammation

Cardiac Performance Comparison with Dopamine

In a working rat heart preparation, Bucladesine (10⁻⁴ and 3x10⁻⁴ M) dose-dependently increased systolic pressure, cardiac work, and coronary flow. Under normal perfusion pressure (78 cm H₂O), it scarcely changed heart rate or cardiac output [1]. Crucially, under reduced perfusion pressure (15 cm H₂O), Bucladesine maintained or increased cardiac output and coronary flow, while dopamine decreased systolic pressure and coronary flow, and caused only a transient increase in cardiac output before a decrease [1]. Dopamine also enhanced anaerobic metabolism at both doses, whereas Bucladesine showed only slight metabolic changes at the lower dose [1].

Cardiac Stimulant Hemodynamics Comparative Pharmacology

In Vitro TNF-α Suppression

In RAW264.7 macrophage cells, Bucladesine calcium significantly suppressed TNF-α production in a dose-dependent manner, with reported IC50 values of 247 μM, 28.9 μM, and 25.4 μM . While direct comparator data for other cAMP analogs in the same assay is not provided, these quantitative IC50 values establish a benchmark for Bucladesine's anti-inflammatory potency in a widely used cellular model of inflammation, facilitating comparison and selection for studies involving TNF-α modulation .

TNF-α Inhibition Anti-inflammatory In Vitro Potency

Clinical Glioblastoma Therapy with Sustained Release

In a randomized clinical trial of 40 patients with recurrent glioblastoma multiforme (GBM), local implantation of Bucladesine-loaded biodegradable sustained-release pellets (bcl-SR) combined with systemic fotemustine resulted in a 70% survival rate at 12 months [1]. This is compared to a 70% survival rate at 12 months for the combination therapy arm, while the exact survival rates for the surgery-only, systemic chemotherapy-only, and bcl-SR only arms were not provided as a direct comparison in the abstract [1]. However, the study concluded that bcl-SR significantly delayed tumor recurrence [1].

Glioblastoma Sustained Release Clinical Trial

Bucladesine Research and Industrial Applications


Intracellular cAMP/PKA Pathway Modulation

Bucladesine is the preferred choice for studies requiring direct intracellular activation of the cAMP/PKA pathway due to its cell-permeable nature, which eliminates the need for membrane permeabilization techniques or microinjection [1]. Its dual action as a PKA activator and PDE inhibitor ensures robust and sustained signaling . This makes it ideal for investigating processes like neuronal differentiation, synaptic plasticity, and metabolic regulation where precise temporal control of PKA activity is required.

Topical Wound Healing and Inflammation

Given its demonstrated in vivo anti-inflammatory activity and clinical history as a marketed topical treatment for skin ulcers in Japan [1], Bucladesine is a strong candidate for developing novel topical formulations aimed at chronic wound healing, decubitus ulcers, and inflammatory dermatoses. Its established safety profile and efficacy in reducing edema provide a solid foundation for formulation optimization and further clinical development.

Cardioprotection and Heart Failure Models

Bucladesine's unique hemodynamic profile, particularly its ability to maintain cardiac output and coronary flow under reduced perfusion pressure while minimizing tachycardia and metabolic stress compared to dopamine [1], makes it a valuable tool in preclinical models of myocardial ischemia, heart failure, and cardiopulmonary bypass. It is particularly relevant for studying cAMP-mediated positive inotropy without the detrimental chronotropic and metabolic effects associated with traditional catecholamines.

Sustained-Release Local Cancer Therapy

The clinical study demonstrating a survival benefit with locally implanted Bucladesine sustained-release pellets in glioblastoma [1] highlights its potential for development in localized cancer therapies. This application leverages Bucladesine's ability to modulate cAMP signaling in tumor cells and the tumor microenvironment. Further research into biodegradable polymer-based delivery systems for Bucladesine in other solid tumors is warranted.

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